
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine is a chiral compound featuring a bromophenyl group attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chiral Synthesis: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired stereochemistry.
Final Coupling: The bromophenyl-imidazole intermediate is coupled with 2,2-dimethylpropan-1-amine under suitable conditions to yield the final product.
Analyse Chemischer Reaktionen
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
Wirkmechanismus
The mechanism of action of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine can be compared with similar compounds such as:
4-Bromophenylacetonitrile: Another bromophenyl derivative with different functional groups and applications.
Tris(4-bromophenyl)amine: A compound with multiple bromophenyl groups, used in different research contexts.
4-Bromophenylboronic acid: A bromophenyl compound used in coupling reactions and material science.
The uniqueness of this compound lies in its chiral nature and the presence of both the bromophenyl group and imidazole ring, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18BrN3 |
|---|---|
Molekulargewicht |
308.22 g/mol |
IUPAC-Name |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H18BrN3/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3,(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
JBWCWZQGVHQMRN-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Kanonische SMILES |
CC(C)(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


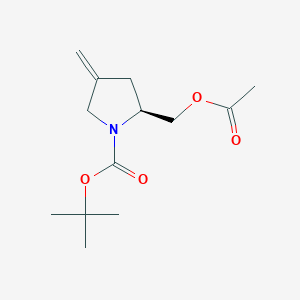
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11778970.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B11778977.png)

![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
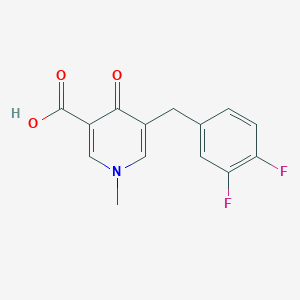
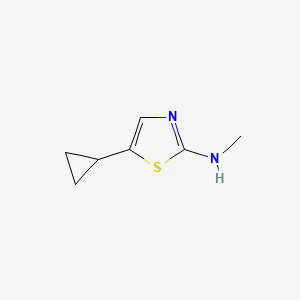
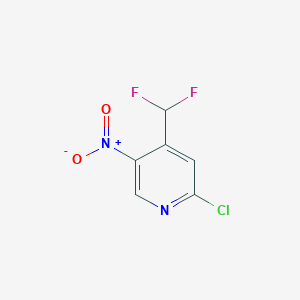
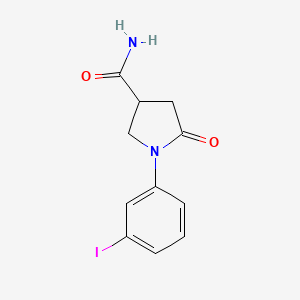

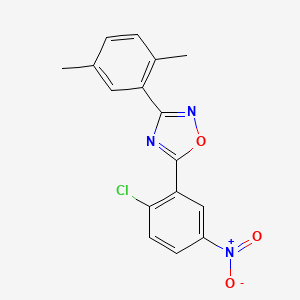

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)

